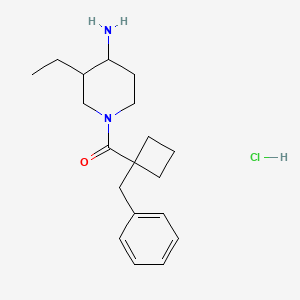

(4-Amino-3-ethylpiperidin-1-yl)-(1-benzylcyclobutyl)methanone;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-Amino-3-ethylpiperidin-1-yl)-(1-benzylcyclobutyl)methanone;hydrochloride, also known as AEB, is a novel psychoactive substance that has gained attention in recent years due to its potential use in scientific research. AEB is a synthetic compound that belongs to the class of cathinones, which are known to have stimulant properties. AEB is structurally similar to other cathinones, such as mephedrone and methylone, but its effects on the central nervous system are not well understood.

Aplicaciones Científicas De Investigación

Crystal Structure and Synthesis

- The compound shares structural similarities with other piperidine derivatives. For example, the crystal structure of a related compound involving piperidine rings was studied, revealing specific dihedral angles and intermolecular hydrogen bonds (Revathi et al., 2015).

- Another study involved the synthesis of a compound with a piperidine ring, which was found to be a potent NR2B subunit-selective antagonist of the NMDA receptor (Borza et al., 2007).

Antimicrobial and Anticancer Activity

- Research on similar piperidine derivatives includes exploring their antimicrobial properties. For instance, amide derivatives of piperazine were synthesized and displayed variable antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

- Additionally, pyrazole derivatives with a piperidine moiety have shown promising anticancer activity, surpassing the effectiveness of certain reference drugs in some cases (Hafez, El-Gazzar, & Al-Hussain, 2016).

CNS Receptor Interaction and Drug Design

- Piperidine derivatives have been synthesized for potential interactions with central nervous system receptors. Some compounds showed promising interaction with σ1-receptors, indicating potential CNS therapeutic applications (Beduerftig, Weigl, & Wünsch, 2001).

- The structure-based drug design of 4-arylpyridine derivatives, including a compound with a benzyl-piperidine unit, led to the discovery of potent inhibitors for cholesterol 24-hydroxylase, a brain-specific enzyme. This research has implications for treating neurological conditions (Koike et al., 2021).

Synthesis and Theoretical Studies

- Various studies have focused on the synthesis and theoretical examination of compounds containing piperidine or similar structures, exploring their potential applications in different fields (Shahana & Yardily, 2020).

Mecanismo De Acción

Mode of Action

It is known that the interaction of a compound with its targets can lead to changes in cellular processes, which can have therapeutic effects .

Biochemical Pathways

Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs

Pharmacokinetics

Pharmacokinetics refers to the movement of a drug into, through, and out of the body, including its absorption, distribution, metabolism, and excretion

Result of Action

It is known that the result of a compound’s action can be observed at the molecular and cellular levels, leading to changes in cellular processes .

Action Environment

It is known that factors such as temperature, humidity, and light can influence the action of a compound .

Propiedades

IUPAC Name |

(4-amino-3-ethylpiperidin-1-yl)-(1-benzylcyclobutyl)methanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O.ClH/c1-2-16-14-21(12-9-17(16)20)18(22)19(10-6-11-19)13-15-7-4-3-5-8-15;/h3-5,7-8,16-17H,2,6,9-14,20H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEKSYLUNLFKQQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCC1N)C(=O)C2(CCC2)CC3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Amino-3-ethylpiperidin-1-yl)-(1-benzylcyclobutyl)methanone;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-(3,4-Dimethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2418892.png)

![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2418896.png)

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide](/img/structure/B2418898.png)

![2-(5-methyl-4-oxo-6-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2418902.png)

![N-benzyl-1-(furan-2-ylmethyl)-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2418904.png)